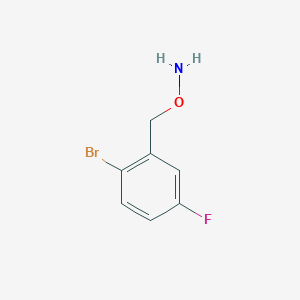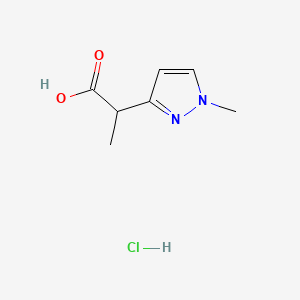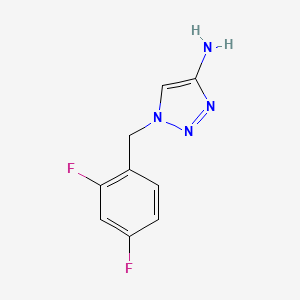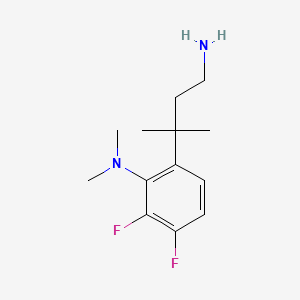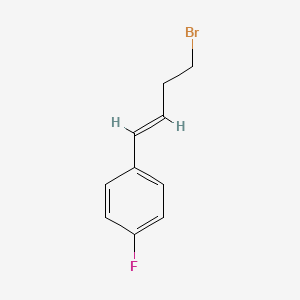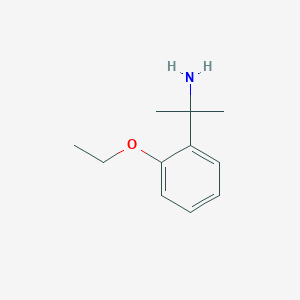
2-(2-Ethoxyphenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxyphenyl)propan-2-amine is an organic compound with the molecular formula C11H17NO It is characterized by an ethoxy group attached to a phenyl ring, which is further connected to a propan-2-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-ethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitroethane in the presence of a base, such as sodium ethoxide, to form 2-(2-ethoxyphenyl)-2-nitropropene.
Reduction: The nitro group is then reduced to an amine using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Purification: The final product, this compound, is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing automated reactors for the condensation step to ensure consistent quality and yield.
Efficient Reduction: Employing continuous flow hydrogenation systems to reduce the nitro intermediate efficiently.
Purification: Using industrial-scale chromatography or crystallization techniques to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethoxyphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, NaOCl in aqueous solution.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Applications De Recherche Scientifique
2-(2-Ethoxyphenyl)propan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: Used in research to understand its interaction with biological receptors and enzymes.
Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(2-Ethoxyphenyl)propan-2-amine exerts its effects involves:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways: The compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Ethoxyphenyl)propan-2-amine: Similar structure but with the ethoxy group at the para position.
2-(2-Methoxyphenyl)propan-2-amine: Similar structure with a methoxy group instead of an ethoxy group.
2-(1-Naphthyl)propan-2-amine: Contains a naphthyl group instead of a phenyl group.
Uniqueness
2-(2-Ethoxyphenyl)propan-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets differently compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(2-ethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-4-13-10-8-6-5-7-9(10)11(2,3)12/h5-8H,4,12H2,1-3H3 |
Clé InChI |
BGGQQOAKLJKGBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


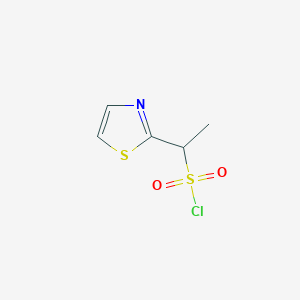
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)
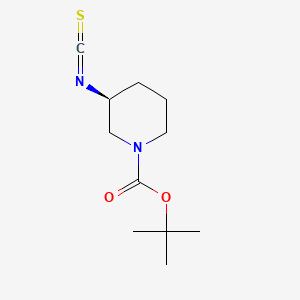
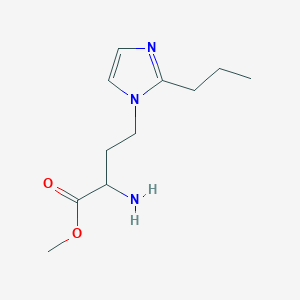
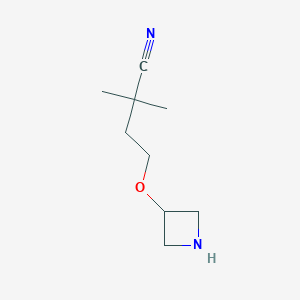
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
